Benzyl mandelate

Description

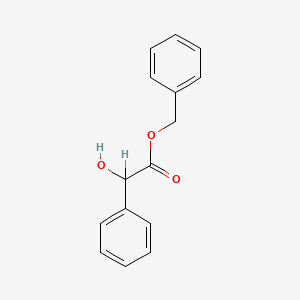

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKWZVQEMSKSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035097 | |

| Record name | alpha-Hydroxybenzeneacetic acid phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890-98-2 | |

| Record name | Benzyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylmandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Hydroxybenzeneacetic acid phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL MANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QN49PWH71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl Mandelate: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) mandelate (B1228975), an ester of mandelic acid and benzyl alcohol, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile synthetic intermediate for the production of various active pharmaceutical ingredients and other high-value compounds.[1][2][3] A thorough understanding of its physicochemical properties and stability profile is paramount for its effective use in synthesis, formulation development, and for ensuring the quality and shelf-life of related products.[4] This technical guide provides an in-depth overview of the core physicochemical characteristics of benzyl mandelate and its stability under various conditions, supported by detailed experimental protocols.

Physicochemical Properties

This compound exists as a racemic mixture (DL-benzyl mandelate) and as individual enantiomers, (R)-benzyl mandelate and (S)-benzyl mandelate. Its properties can vary slightly depending on the stereoisomeric form. Generally, it appears as a white to off-white crystalline solid or a colorless to pale yellow liquid.[5][6] It is soluble in many organic solvents but has low solubility in water.[4][5][6]

Core Physicochemical Data

The following tables summarize the key physicochemical properties of the different forms of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [4][5][6][7] |

| Molecular Weight | 242.27 g/mol | [4][5][6][7] |

| Appearance | White to off-white crystalline solid/powder or colorless to pale yellow liquid | [4][5][6][8] |

| pKa (Predicted) | 12.15 ± 0.20 | [3][9] |

Table 2: Thermal Properties of this compound Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Source(s) |

| (R)-Benzyl Mandelate | 104-107 | 387 | [3][4] |

| (S)-Benzyl Mandelate | Not specified | Not specified | |

| DL-Benzyl Mandelate | 93.0 - 97.0 | 386.8 ± 27.0 (Predicted) | [8][9] |

Table 3: Solubility of (R)-Benzyl Mandelate

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [2][3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | [2][3][4] |

| Ethanol | 20 mg/mL | [2][3][4] |

| Methanol | Soluble | [8] |

| Acetone | Soluble | [6] |

| Water | Less soluble/Practically insoluble | [4][5][6][10] |

Stability Profile

This compound exhibits moderate stability under standard laboratory conditions.[5][6] However, its ester functionality makes it susceptible to degradation under specific environmental conditions. The primary degradation pathway is hydrolysis, which is significantly influenced by pH, temperature, and the presence of moisture.[4][5]

Degradation Pathways

Hydrolysis: The ester bond in this compound can be cleaved through hydrolysis, yielding mandelic acid and benzyl alcohol. This reaction is catalyzed by both acids and bases.[1][4] The presence of water is essential for this degradation to occur.[4]

Primary hydrolysis pathway for (R)-Benzyl mandelate.

Oxidation: While direct oxidation of this compound is not extensively reported, its hydrolysis product, benzyl alcohol, can be oxidized to benzaldehyde (B42025) and subsequently to benzoic acid.[11][12][13] Conditions promoting oxidation could therefore indirectly lead to the degradation of this compound over time, following initial hydrolysis.

Photolysis: Specific photostability data for this compound is not widely available.[4] However, compounds containing aromatic rings can be susceptible to photodegradation.[4] Therefore, protection from light is a recommended precautionary measure for storing this compound.[4] Studies on related benzyl-containing compounds suggest that photolysis in the presence of alcohols can lead to solvolysis and other byproducts.[14][15]

Factors Affecting Stability

-

pH: this compound is highly susceptible to degradation in both acidic and basic environments due to the acceleration of hydrolysis.[4]

-

Temperature: Elevated temperatures can increase the rate of hydrolysis and other potential degradation reactions.[4]

-

Moisture: The presence of water is a critical factor for the hydrolytic degradation of this compound.[4]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

Table 4: Recommended Storage Conditions

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | -20°C (Long-term) or in a cool, dark place (<15°C) | Minimizes the rate of chemical degradation. | [4] |

| Atmosphere | Sealed in a dry environment | Prevents hydrolysis by excluding moisture. | [3][4] |

| Light | Protect from light | Precautionary measure to prevent potential photodegradation. | [4] |

| Container | Tightly sealed, inert container | Prevents contamination and exposure to moisture. | [4] |

Experimental Protocols: Forced Degradation Study

To systematically evaluate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

Objective

To assess the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Materials and Reagents

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

Calibrated oven

-

Photostability chamber

-

Stability-indicating HPLC method with a Diode Array Detector (DAD)

Experimental Workflow

Workflow for a forced degradation stability study.

Detailed Procedures

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Store the mixture at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[4]

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light, and sample at various time points (e.g., 2, 6, 12, 24 hours).[4]

-

-

Thermal Degradation:

-

Store both the solid compound and a solution of the compound in a calibrated oven at 80°C.

-

Sample at set intervals (e.g., 1, 3, 7 days) to assess stability in both physical states.[4]

-

-

Photostability:

-

Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to exclude light.[4]

-

-

Analysis:

-

Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.

-

The analytical method must be capable of separating the intact this compound from all degradation products.

-

Peak purity analysis using a DAD is crucial to ensure that new peaks are homogenous.

-

Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of unknown degradants.[4]

-

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties and stability profile of this compound. The provided data, presented in structured tables, and the detailed experimental protocol for stability testing offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding and control of these parameters are essential for the successful application of this compound in its various roles within the chemical and pharmaceutical industries, ensuring product quality, efficacy, and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. D-(-)-MANDELIC ACID BENZYL ESTER | 97415-09-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 890-98-2: this compound | CymitQuimica [cymitquimica.com]

- 6. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

- 7. This compound | C15H14O3 | CID 13461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. BENZYL DL-MANDELATE CAS#: 890-98-2 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Oxidation of benzyl alcohol to benzaldehyde over MnOx/sepiolite catalysts | Vietnam Journal of Chemistry [vjs.ac.vn]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Photolysis of benzyl halides and benzyl acetate in alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Mechanism of photolysis of benzyltrimethylammonium salts in hydroxylic solvents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of Benzyl Mandelate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of benzyl (B1604629) mandelate (B1228975) in common organic solvents. The information contained herein is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where benzyl mandelate is utilized as a key intermediate and building block. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practice.

Introduction to this compound

This compound is an ester of mandelic acid and benzyl alcohol. It exists as a racemic mixture (DL-benzyl mandelate) and as individual enantiomers, (R)-benzyl mandelate and (S)-benzyl mandelate. Its utility in chemical synthesis, particularly in the preparation of chiral compounds, makes understanding its solubility characteristics in various organic solvents a critical aspect of process development, formulation, and purification. The solubility of a compound dictates solvent selection for reactions, crystallizations, and analytical procedures.

Solubility Profile of this compound

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the specific form of the compound (racemate or enantiomer). Generally, being an ester with aromatic rings, it exhibits good solubility in many common organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, some data for (R)-benzyl mandelate has been reported. The following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility is temperature-dependent, and the provided data should be considered at standard laboratory conditions unless otherwise specified.

| Solvent | Chemical Formula | Solubility of (R)-Benzyl Mandelate | Qualitative Solubility of this compound |

| Ethanol | C₂H₅OH | 20 mg/mL[1] | Soluble[2][3] |

| Methanol | CH₃OH | Not Available | Soluble[4] |

| Acetone | C₃H₆O | Not Available | Soluble[3] |

| Dimethylformamide (DMF) | C₃H₇NO | 30 mg/mL[1] | Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 25 mg/mL[1] | Not Available |

| Diethyl Ether | (C₂H₅)₂O | Not Available | Soluble[2] |

| Ethyl Acetate | C₄H₈O₂ | Not Available | Expected to be soluble |

| Toluene | C₇H₈ | Not Available | Expected to be soluble |

| Dichloromethane | CH₂Cl₂ | Not Available | Expected to be soluble |

| Hexane | C₆H₁₄ | Not Available | Expected to be poorly soluble |

Note: "Expected to be soluble/poorly soluble" is based on general principles of "like dissolves like," where the polarity of this compound is compared to that of the solvent.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following detailed experimental protocol, based on the isothermal shake-flask method followed by gravimetric analysis, can be employed to accurately determine the solubility of this compound. This method is considered the "gold standard" for determining equilibrium solubility.

I. Materials and Equipment

-

This compound (ensure purity and specify form, i.e., racemic or enantiomeric)

-

Selected Organic Solvents (analytical grade or higher)

-

Analytical Balance (readable to at least 0.1 mg)

-

Thermostatic Shaker or Water Bath with Shaking Capabilities

-

Calibrated Thermometer or Temperature Probe

-

Scintillation Vials or Screw-Cap Test Tubes (chemically resistant)

-

Syringe Filters (Teflon or other solvent-compatible membrane, 0.22 µm or 0.45 µm pore size)

-

Glass Syringes

-

Pre-weighed Evaporating Dishes or Beakers

-

Vacuum Oven or Desiccator

-

Vortex Mixer

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or test tube. An amount that ensures a solid phase remains after equilibration is crucial.

-

Pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully draw the supernatant (the clear, saturated solution) into a glass syringe.

-

Attach a syringe filter to the syringe and discard the initial few drops to saturate the filter membrane.

-

Filter the saturated solution into a pre-weighed evaporating dish or beaker. Record the exact volume of the filtrate collected.

-

-

Gravimetric Analysis:

-

Place the evaporating dish containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator under vacuum can be used for slow evaporation at room temperature.

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

Solubility (g/mL) = Mass of residue (g) / Volume of filtrate (mL)

-

III. Safety Precautions

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

This comprehensive guide provides the currently available data and a robust methodology for determining the solubility of this compound in common organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data essential for their specific applications.

References

Spectroscopic data of (R)- and (S)-Benzyl mandelate (NMR, IR, MS)

A Comprehensive Spectroscopic Guide to (R)- and (S)-Benzyl Mandelate (B1228975) for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the enantiomeric pair, (R)- and (S)-benzyl mandelate. As crucial chiral building blocks in pharmaceutical synthesis, a thorough understanding of their analytical characterization is paramount for quality control and drug development. This document presents nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a workflow visualization to guide researchers in their analytical endeavors.

Data Presentation

In achiral environments, enantiomers exhibit identical spectroscopic properties. Therefore, the NMR and FTIR data presented below are applicable to both (R)- and (S)-benzyl mandelate.[1] Mass spectrometry, not being an inherently chiral technique, also provides the same data for both enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of benzyl (B1604629) mandelate. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data in a standard deuterated solvent.

Table 1: ¹H NMR Spectroscopic Data for (R)-/(S)-Benzyl Mandelate. [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40-7.25 | m | 10H | Ar-H |

| 5.21 | s | 2H | -CH₂- |

| 5.15 | s | 1H | -CH(OH)- |

| 3.85 | br s | 1H | -OH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (R)-/(S)-Benzyl Mandelate. [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O |

| 137.8, 135.2, 128.8, 128.6, 128.4, 128.2, 127.9, 126.5 | Ar-C |

| 72.8 | -CH(OH)- |

| 67.5 | -CH₂- |

Solvent: CDCl₃, Frequency: 100 MHz

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of benzyl mandelate reveals characteristic absorption bands corresponding to its functional groups. As enantiomers have the same functional groups and bond connectivity, their FTIR spectra are identical.[1]

Table 3: Key FTIR Absorptions for (R)-/(S)-Benzyl Mandelate. [1]

| Wavenumber (cm⁻¹) | Vibration |

| 3500-3300 (broad) | O-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1735 | C=O stretch (ester) |

| 1200-1000 | C-O stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns that can be used for its identification. The data below is for the racemic mixture and is applicable to both individual enantiomers.

Table 4: Key Mass Spectrometry Data (EI-MS) for (R)-/(S)-Benzyl Mandelate. [2]

| m/z | Relative Intensity | Assignment |

| 107 | Base Peak | [C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 79 | High | [C₆H₇]⁺ |

| 242 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse

-

Number of Scans: ≥ 128 (dependent on concentration)

-

Differentiating Enantiomers by ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

To distinguish between (R)- and (S)-benzyl mandelate, derivatization with a chiral agent such as Mosher's acid chloride is employed to form diastereomers, which are distinguishable by NMR.

-

Esterification: In a dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine-d₅. Add 1.1 molar equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

-

Reaction: Cap the NMR tube and mix thoroughly. Allow the reaction to proceed at room temperature for at least 2 hours.

-

NMR Analysis: Acquire a ¹H NMR spectrum of the reaction mixture.

-

Data Processing: The two diastereomers will exhibit distinct chemical shifts (Δδ) for corresponding protons, such as the methine proton of the mandelate moiety, allowing for their quantification.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (GC-MS with Derivatization)

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility of this compound.

-

Sample Preparation: Accurately weigh approximately 1.0 mg of the (R)-benzyl mandelate sample into a 2 mL GC vial. Dissolve the sample in 500 µL of ethyl acetate.

-

Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Securely cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes. Allow the vial to cool to room temperature.

-

GC-MS Conditions:

-

Injector: Split/Splitless, 250°C

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 5°C/min to 220°C and hold for 5 min.

-

Ion Source: Electron Ionization (EI) at 230°C.

-

Scan Range: 50-400 m/z.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral compound like this compound, including the steps for enantiomeric differentiation.

Caption: Workflow for the spectroscopic analysis of (R)- and (S)-benzyl mandelate.

References

An In-depth Technical Guide to the Mechanism of Action of Mandelate Esters in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of mandelate (B1228975) esters in biological systems. It delves into their interactions with specific molecular targets, their roles in defined signaling pathways, and their applications in drug development, particularly as enzyme substrates, inhibitors, and prodrugs. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research and development in this area.

Enzymatic Transformation by Mandelate Dehydrogenase

A primary mechanism of action for simple mandelate esters, such as methyl and ethyl mandelate, in certain biological systems is their role as substrates for enzymes involved in mandelic acid metabolism. A notable example is the interaction with (S)-mandelate dehydrogenase (MDH) from Pseudomonas putida.

(S)-Mandelate dehydrogenase is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of (S)-mandelate to benzoylformate as part of the mandelate pathway.[1][2] Studies have shown that the ethyl and methyl esters of (S)-mandelic acid also serve as substrates for MDH.[1] While the binding affinity of these neutral esters for the enzyme is lower than that of the negatively charged (S)-mandelate, they are oxidized at comparable catalytic rates.[1]

The reaction mechanism is proposed to involve the transient formation of a carbanion/ene(di)olate intermediate, rather than a direct hydride transfer.[1] This is supported by the observation of a charge-transfer intermediate during the oxidation of the neutral ester substrates.[1] The presence of the carbonyl group on the C-1 carbon of the mandelate ester is crucial for this activity, as it stabilizes the negative charge that develops during the reaction through delocalization to the carbonyl oxygen.[1]

Quantitative Data: Enzyme Kinetics of (S)-Mandelate Dehydrogenase

The following table summarizes the kinetic parameters for the oxidation of (S)-mandelate and its methyl and ethyl esters by (S)-mandelate dehydrogenase.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| (S)-Mandelate | 0.2 | 25 | 1.25 x 105 |

| Methyl (S)-mandelate | 10 | 20 | 2.0 x 103 |

| Ethyl (S)-mandelate | 5 | 15 | 3.0 x 103 |

Data sourced from Dewanti et al. (2004).[1]

Experimental Protocol: Assay for (S)-Mandelate Dehydrogenase Activity

This protocol describes a spectrophotometric assay to determine the kinetic parameters of (S)-mandelate dehydrogenase with mandelate ester substrates.

Materials:

-

Purified (S)-mandelate dehydrogenase

-

(S)-mandelate, methyl (S)-mandelate, or ethyl (S)-mandelate substrate stock solutions

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

2,6-dichlorophenolindophenol (DCPIP)

-

Phenazine methosulfate (PMS)

-

Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM DCPIP, and 1 mM PMS in a cuvette.

-

Add a known concentration of the mandelate ester substrate to the reaction mixture. Substrate concentrations should typically range from 0.1 to 10 times the expected Km.

-

Initiate the reaction by adding a small, known amount of (S)-mandelate dehydrogenase to the cuvette.

-

Immediately monitor the decrease in absorbance at 600 nm at a constant temperature (e.g., 25 °C). The decrease in absorbance corresponds to the reduction of DCPIP.

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DCPIP.

-

Repeat steps 2-5 for a range of substrate concentrations.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. kcat can be calculated from Vmax if the enzyme concentration is known.

Signaling Pathway: The Mandelate Pathway in Pseudomonas

The enzymatic transformation of mandelate esters by MDH is the initial step in the broader mandelate metabolic pathway found in bacteria like Pseudomonas aeruginosa. This pathway is a catabolic route for the degradation of mandelic acid to intermediates of central metabolism. Understanding this pathway is relevant for applications in bioremediation and as a potential target for novel antimicrobial agents.

Anticholinergic Activity through Muscarinic Receptor Antagonism

A significant mechanism of action for certain synthetic mandelate ester derivatives in mammalian systems is their function as anticholinergic agents. These compounds act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] The ester linkage is a critical structural feature for the effective binding of these antagonists to the acetylcholine receptor, where they block the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting its effects.[4]

This anticholinergic activity has therapeutic applications in treating a variety of conditions, including respiratory disorders like COPD, overactive bladder, and gastrointestinal disorders.[5] An example of a mandelate ester derivative with this mechanism of action is phencynonate (B10779301) hydrochloride, which is a cyclopentyl mandelate derivative.[6]

Quantitative Data: Muscarinic Receptor Binding Affinity

The following table presents the inhibition constants (Ki) for phencynonate hydrochloride (CPG) and its enantiomers for the binding to muscarinic acetylcholine receptors in rat cerebral cortex, as determined by a radioligand binding assay using [3H]quinuclidinyl benzilate ([3H]QNB).

| Compound | Ki (nmol/L) |

| R(–)-CPG | 46.49 ± 1.27 |

| CPG (racemate) | 271.37 ± 72.30 |

| S(+)-CPG | 1263.12 ± 131.64 |

Data sourced from Zhang et al. (1998).[6]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of mandelate ester derivatives for muscarinic acetylcholine receptors.

Materials:

-

Rat cerebral cortex membrane preparation (source of muscarinic receptors)

-

[3H]Quinuclidinyl benzilate ([3H]QNB) as the radioligand

-

Test mandelate ester derivative compounds at various concentrations

-

Atropine (B194438) or another known high-affinity muscarinic antagonist (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare dilutions of the test mandelate ester compounds over a wide concentration range.

-

In a series of tubes, add a fixed amount of the rat cerebral cortex membrane preparation, a fixed concentration of [3H]QNB (typically at a concentration near its Kd), and varying concentrations of the test compound.

-

For the determination of total binding, omit the test compound.

-

For the determination of non-specific binding, add a high concentration of a non-labeled antagonist like atropine instead of the test compound.

-

Incubate the mixtures at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic Acetylcholine Receptor Signaling

Mandelate ester antagonists interfere with the signaling cascade initiated by acetylcholine binding to muscarinic receptors. These G protein-coupled receptors (GPCRs) mediate a wide range of physiological effects. The diagram below illustrates the general signaling mechanism of M1/M3/M5 and M2/M4 muscarinic receptors and the point of inhibition by mandelate ester antagonists.

Application as Prodrugs

Mandelate esters can be utilized in prodrug design, where a pharmacologically active agent is chemically modified to improve its pharmacokinetic or pharmacodynamic properties. In this context, the mandelate ester itself is typically inactive but is designed to undergo hydrolysis in vivo to release the active drug.[7][8] This approach is often employed for drugs containing a carboxylic acid group, which can be masked by esterification to enhance properties like lipid solubility and membrane permeability, thereby improving oral absorption.[9]

A key application of this strategy is in the development of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs).[7][9][10][11] Many NSAIDs possess a carboxylic acid moiety that is associated with gastrointestinal side effects.[8] By converting the carboxylic acid to an ester, the direct irritation of the gastric mucosa can be reduced. Following absorption, endogenous esterases hydrolyze the ester bond, releasing the active NSAID into the systemic circulation.[7]

Experimental Workflow: In Vitro Hydrolysis of Mandelate Ester Prodrugs

The following workflow describes a general method for assessing the stability and hydrolysis rate of mandelate ester prodrugs in biological matrices.

Conclusion

The mechanism of action of mandelate esters in biological systems is multifaceted and context-dependent. In microbial systems, they can act as substrates for metabolic enzymes such as (S)-mandelate dehydrogenase, initiating their degradation via the mandelate pathway. In mammalian systems, synthetic derivatives of mandelate esters have been developed as potent anticholinergic agents that function as competitive antagonists of muscarinic acetylcholine receptors. Furthermore, the mandelate ester moiety serves as a valuable tool in medicinal chemistry for the design of prodrugs, particularly for NSAIDs, to improve their pharmacokinetic profiles and reduce side effects. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this versatile class of compounds. Further research into novel mandelate ester derivatives is likely to uncover additional biological targets and therapeutic applications.

References

- 1. Esters of mandelic acid as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida: implications for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the Mandelate Pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainkart.com [brainkart.com]

- 5. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 6. Pharmacological profiles of an anticholinergic agent, phencynonate hydrochloride, and its optical isomers - Wang - Acta Pharmacologica Sinica [chinaphar.com]

- 7. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prodrugs of NSAIDs: A Review [openmedicinalchemistryjournal.com]

The Subtle Sophistication of Benzyl Mandelate in Flavors and Fragrances: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzyl (B1604629) mandelate (B1228975), the ester of benzyl alcohol and mandelic acid, is a versatile aromatic compound that plays a nuanced yet significant role in the flavor and fragrance industry. While often overshadowed by more potent aroma chemicals, its unique sensory profile and functional properties make it a valuable tool for perfumers and flavorists. This technical guide provides an in-depth exploration of benzyl mandelate, covering its physicochemical properties, synthesis, sensory characteristics, and applications, with a focus on experimental protocols and quantitative data.

Physicochemical and Organoleptic Properties

This compound is a white to off-white crystalline solid or a colorless to pale yellow liquid, characterized by a pleasant, sweet aroma.[1] Its properties are foundational to its application in various formulations. A summary of its key physicochemical and sensory data is presented below.

| Property | Value | Source(s) |

| Chemical Name | Benzyl 2-hydroxy-2-phenylacetate | [2] |

| Synonyms | Benzyl DL-mandelate, Mandelic acid benzyl ester | [2] |

| CAS Number | 890-98-2 (racemic) | [3] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][3] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid / Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. | [1] |

| Safety Status | The group of benzyl derivatives is Generally Recognized as Safe (GRAS) by FEMA. | [4] |

| Organoleptic Profile | Pleasant, sweet aroma. | [1] |

Synthesis of this compound for Flavor and Fragrance Applications

The synthesis of this compound for the flavor and fragrance industry typically involves the direct esterification of mandelic acid with benzyl alcohol. This method is favored for its cost-effectiveness and scalability.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Mandelic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine mandelic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

-

Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected or the starting material is consumed), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification workflow for this compound synthesis.

Sensory Evaluation of this compound

A comprehensive sensory evaluation is crucial to understanding the specific contribution of this compound to a flavor or fragrance formulation. This involves a trained panel of assessors who can identify and quantify its distinct aromatic characteristics.

Experimental Protocol: Sensory Panel Evaluation

This protocol outlines a general methodology for the sensory evaluation of an aroma chemical like this compound.

1. Panelist Selection and Training:

-

Select a panel of 8-12 individuals based on their sensory acuity, ability to describe aromas, and availability.

-

Train the panelists on a range of standard aroma chemicals to develop a common vocabulary for describing olfactory notes.

2. Sample Preparation:

-

Prepare solutions of this compound in an odorless, non-polar solvent (e.g., diethyl phthalate (B1215562) or ethanol) at various concentrations (e.g., 1%, 5%, and 10% by weight).

-

Dip fragrance testing strips into each solution to a depth of 1 cm.

3. Evaluation Procedure:

-

Present the coded, randomized samples to the panelists in a well-ventilated, odor-free environment.

-

Instruct panelists to evaluate the odor of each strip at different time intervals (e.g., immediately, after 15 minutes, and after 1 hour) to assess the top, middle, and base notes.

-

Panelists should record their observations on a standardized evaluation form, using descriptive terms for the aroma profile and a rating scale (e.g., 1 to 9) for the intensity of each characteristic.

4. Data Analysis:

-

Collect the evaluation forms and analyze the data statistically to determine the mean intensity ratings for each descriptor and to identify any significant differences between concentrations.

-

Compile a comprehensive sensory profile of this compound based on the panel's consensus.

Sensory Evaluation Workflow Diagram

References

Synthesis of benzyl mandelate from mandelic acid and benzyl alcohol

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) mandelate (B1228975) from mandelic acid and benzyl alcohol. Benzyl mandelate is a valuable chiral building block and synthetic intermediate in the production of fine chemicals and pharmaceuticals.[1][2] This document details the prevalent synthesis methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, the benzyl ester of mandelic acid, is a key chiral intermediate in organic synthesis.[1] Its applications are prominent in the pharmaceutical industry, where chirality is crucial for therapeutic efficacy, and in the flavor and fragrance industry due to its pleasant aroma.[1][2] The synthesis of this compound is primarily achieved through the esterification of mandelic acid with benzyl alcohol. This guide will focus on the widely used Fischer-Speier esterification method.

Synthesis Methodology: Fischer-Speier Esterification

The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of mandelic acid with benzyl alcohol.[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically conducted with the removal of water, often through azeotropic distillation using a Dean-Stark apparatus, or by using an excess of one of the reactants.[3][5]

Commonly used acid catalysts include p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄).[3][6] The reaction is typically heated to reflux in a suitable solvent like toluene (B28343) to facilitate the removal of water.[3]

Reaction Scheme:

Caption: Fischer-Speier esterification of mandelic acid and benzyl alcohol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Mandelic Acid | 1 equivalent | [6] |

| Benzyl Alcohol | 1.2 - 5 equivalents | [3][6] |

| Catalyst | ||

| p-Toluenesulfonic Acid | Catalytic amount | [3] |

| Sulfuric Acid | Catalytic amount | [3] |

| Nickel(II) triflate | 1 mol% | [6] |

| Reaction Conditions | ||

| Solvent | Toluene or Dichloromethane | [3][6] |

| Temperature | 80 - 140 °C (Reflux) | [3][6] |

| Yield | ||

| Typical Yield | 85% | [6] |

| Product Properties | ||

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 104 - 107 °C | [2] |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from mandelic acid and benzyl alcohol using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

-

Mandelic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid (TsOH) monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add mandelic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

-

Solvent Addition: Add toluene to the flask to a suitable volume to allow for efficient stirring and reflux.

-

Heating and Water Removal: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene, thereby driving the reaction to completion.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the mandelic acid is consumed.[3]

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[3]

-

Workup:

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by vacuum distillation to yield the pure product.[3]

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Alternative Synthesis Methods

While Fischer esterification is common, other methods for the synthesis of this compound exist:

-

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification at room temperature.[6] It avoids the need for heating and water removal but requires the removal of the dicyclohexylurea (DCU) byproduct.[6]

-

Enzymatic Synthesis: Lipases, such as Candida antarctica Lipase B (CALB), can be used to catalyze the esterification.[3] This method is highly selective, particularly for producing enantiomerically pure this compound, and operates under milder conditions.[3] However, the reaction times may be longer, and the cost of the enzyme can be a consideration.

Conclusion

The synthesis of this compound from mandelic acid and benzyl alcohol is a well-established and robust process. The Fischer-Speier esterification remains a primary choice for its simplicity and efficiency, especially on a larger scale. The selection of the optimal synthesis route will depend on factors such as the desired stereochemistry, scale of production, and available resources. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively synthesize this important chiral intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-Benzyl Mandelate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Benzyl mandelate (B1228975) is a crucial chiral building block and synthetic intermediate in the production of fine chemicals and pharmaceuticals.[1][2] Its inherent chirality, originating from (R)-mandelic acid, makes it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations.[1] Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a compound often dictates its biological activity and efficacy.[1] These application notes provide a comprehensive overview of the stereoselective synthesis of (R)-Benzyl mandelate and its application as a chiral auxiliary.[1][3]

Methods for Stereoselective Synthesis

The primary routes for the stereoselective synthesis of (R)-Benzyl mandelate include enzymatic methods and direct chemical synthesis.

-

Enzymatic Synthesis: Biocatalytic methods are often preferred due to their high selectivity and green reaction conditions.[4]

-

Kinetic Resolution: This method involves the use of lipases to selectively acylate the (S)-enantiomer from a racemic mixture of benzyl (B1604629) mandelate, leaving the desired (R)-enantiomer unreacted.[5][6] Lipases such as Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for this purpose.[5][6]

-

Asymmetric Reduction: (R)-Benzyl mandelate can be synthesized with high enantioselectivity from the prochiral ketone, benzyl 2-oxoacetate, using a ketoreductase (KRED) enzyme and a cofactor like NADPH.[1][4]

-

-

Direct Chemical Synthesis: This approach typically involves the Fischer esterification of enantiomerically pure (R)-mandelic acid with benzyl alcohol using an acid catalyst.[5] While straightforward, this method requires an optically pure starting material and careful control to prevent racemization.[5]

Data Presentation

Table 1: Parameters for Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl Mandelate

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (R)-Benzyl Mandelate (%) |

| Novozym 435 | Racemic this compound | Vinyl Acetate (B1210297) | Toluene | 40 | 24 | ~50 | >99 |

| Lipase PS (from Burkholderia cepacia) | Racemic this compound | Vinyl Acetate | Diisopropyl Ether | 30 | 48 | 45-50 | >98 |

Data sourced from BenchChem Application Notes.[6]

Table 2: Enzymatic Synthesis of (R)-Benzyl Mandelate via Asymmetric Reduction

| Substrate | Enzyme Class | Co-factor | Product |

| Benzyl 2-oxoacetate | Ketoreductase (KRED) | NADPH | (R)-Benzyl Mandelate |

Data sourced from BenchChem Application Notes.[1][4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Objective: To produce (R)-Benzyl mandelate with high enantiomeric excess from a racemic mixture.

Materials:

-

Racemic this compound

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Toluene

-

Molecular sieves

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a flask, dissolve racemic this compound (e.g., 10 g) and vinyl acetate in toluene.

-

Add Novozym 435 (e.g., 10% w/w of the substrate) and molecular sieves.[6]

-

Reaction: Seal the flask and stir the mixture at 40°C.[6]

-

Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess.[6] This typically takes 24-48 hours.[6]

-

Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves, washing them with toluene.[6]

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.[6]

-

Purification: Dissolve the crude product in ethyl acetate.[6] Wash the organic layer with a saturated sodium bicarbonate solution and then with brine to remove acidic impurities.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to separate the (R)-benzyl mandelate from the acylated (S)-enantiomer.[6]

-

Analysis: Determine the enantiomeric excess of the purified (R)-benzyl mandelate using chiral HPLC.[6]

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Protocol 2: Enzymatic Synthesis of (R)-Benzyl Mandelate via Asymmetric Reduction

Objective: To synthesize (R)-Benzyl mandelate from benzyl 2-oxoacetate using a ketoreductase.

Materials:

-

Benzyl 2-oxoacetate

-

Ketoreductase (KRED) enzyme

-

NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

DMSO

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Substrate Preparation: Prepare a stock solution of benzyl 2-oxoacetate in DMSO (e.g., 100 mM).[4]

-

Reaction Setup: In a microcentrifuge tube, combine 900 µL of 100 mM potassium phosphate buffer (pH 7.0), 10 µL of the 100 mM benzyl 2-oxoacetate stock solution (for a final concentration of 1 mM), 1 mg of the KRED enzyme, and 1 mg of NADPH.[4]

-

Reaction Initiation: Vortex the mixture gently to ensure it is homogeneous.[4]

-

Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.[4]

-

Quenching: Stop the reaction by adding an equal volume of ethyl acetate.[4]

-

Extraction: Vortex the mixture vigorously for 1 minute, then centrifuge to separate the layers.[4] Carefully transfer the organic (upper) layer to a clean tube.[4]

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.[4]

-

Analysis: Analyze the organic extract by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the (R)-benzyl mandelate product.[4]

Caption: Enzymatic synthesis of (R)-Benzyl Mandelate.

Protocol 3: Application of (R)-Benzyl Mandelate as a Chiral Auxiliary in Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of an enolate derived from an (R)-benzyl mandelate-based chiral auxiliary.[1]

Principle: An acetic acid residue is attached to the hydroxyl group of (R)-benzyl mandelate, forming an ester. The resulting compound's enolate is then alkylated. The stereochemistry of the mandelate auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product.[1]

Part 1: Attachment of the Acetic Acid Residue

Materials:

-

(R)-Benzyl mandelate

-

Anhydrous dichloromethane (B109758) (DCM)

-

Acetyl chloride

-

1M HCl

-

Saturated sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-Benzyl mandelate in anhydrous DCM in the presence of pyridine at 0°C.[1]

-

Slowly add acetyl chloride and allow the mixture to warm to room temperature and stir overnight.[1]

-

Quench the reaction with water and extract the product with DCM.[1]

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the acetate derivative if necessary.

Part 2: Diastereoselective Alkylation

Materials:

-

Purified acetate derivative from Part 1

-

Anhydrous THF

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (electrophile)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate

Procedure:

-

Dissolve the purified acetate derivative in anhydrous THF and cool the solution to -78°C under an inert atmosphere.[1]

-

Slowly add a freshly prepared solution of LDA in THF to form the enolate.[1]

-

Stir for 1 hour at -78°C.

-

Add the alkyl halide dropwise to the enolate solution.

-

Stir the reaction at -78°C for 4-6 hours, monitoring by TLC.[7]

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[7]

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.[7]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[7]

-

Purify the crude product by flash column chromatography to isolate the diastereomerically enriched product.[7]

Caption: Diastereoselective alkylation workflow.[1]

References

Application Notes and Protocols for (R)-Benzyl Mandelate as a Chiral Auxiliary in Diastereoselective Michael Additions

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[1] By temporarily attaching a chiral moiety to a prochiral substrate, it is possible to direct subsequent bond-forming reactions to yield a desired diastereomer with high selectivity.[1] (R)-Benzyl mandelate (B1228975), derived from (R)-mandelic acid, serves as a valuable chiral precursor for such auxiliaries. While direct use of the ester is less common, it is the foundational chiral building block for more rigid auxiliary structures that offer excellent stereocontrol.[2][3]

This document outlines the application of a chiral auxiliary derived from mandelic acid in diastereoselective Michael additions. The core principle involves the formation of a rigid dioxolanone structure, which effectively shields one face of a prochiral enolate, thereby directing the approach of a Michael acceptor.[4] The protocols and data presented are based on the use of the corresponding (S)-mandelic acid derivative, but are directly applicable to the use of (R)-benzyl mandelate (via (R)-mandelic acid) to access the opposite enantiomers of the final products.[4]

Core Principle: Diastereoselective Control The stereochemical control exerted by the mandelate-derived auxiliary stems from the formation of a rigid dioxolanone structure. This is typically achieved by protecting the hydroxyl and carboxyl groups of mandelic acid with an aldehyde, such as pivalaldehyde.[4] The resulting dioxolanone, upon deprotonation with a strong base like lithium diisopropylamide (LDA), forms a planar enolate. The bulky substituents on the dioxolanone ring create a sterically hindered environment that blocks one face of the enolate. This facial bias forces the electrophile (Michael acceptor) to approach from the less hindered face, leading to a highly diastereoselective reaction.[4]

Caption: Mechanism of stereocontrol by the chiral auxiliary.

Quantitative Data Summary The following table summarizes the results of the diastereoselective Michael addition between the lithium enolate of a dioxolanone derived from (S)-mandelic acid and various 2-arylidene-1,3-dicarbonyl compounds.[4] The use of the corresponding (R)-mandelic acid derivative would result in the formation of the opposite enantiomers of the Michael adducts with comparable yields and diastereoselectivity.

| Entry | Ar (Aryl Group on Acceptor) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Phenyl | 3a | >95:5 | 85 |

| 2 | 4-Methylphenyl | 3b | >95:5 | 82 |

| 3 | 4-Methoxyphenyl | 3c | >95:5 | 88 |

| 4 | 4-Chlorophenyl | 3d | >95:5 | 90 |

| 5 | 2-Naphthyl | 3e | >95:5 | 84 |

Data adapted from a study on the (S)-mandelic acid derived auxiliary.[4]

Experimental Protocols

The overall experimental workflow involves three key stages: preparation of the chiral auxiliary, the diastereoselective Michael addition, and finally, the removal of the auxiliary to yield the desired product.

Caption: General experimental workflow for the Michael addition.

Protocol 1: Preparation of the Chiral Dioxolanone from (R)-Mandelic Acid

This protocol describes the preparation of the chiral auxiliary, (2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one, from (R)-mandelic acid and pivalaldehyde.[4]

Materials:

-

(R)-Mandelic acid

-

Pivalaldehyde

-

Anhydrous toluene (B28343)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of (R)-mandelic acid (1.0 eq), pivalaldehyde (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by TLC until all the mandelic acid is consumed.[4]

-

After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.[4]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure (2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one.[4]

Protocol 2: Diastereoselective Michael Addition

This protocol details the general procedure for the Michael addition of the chiral auxiliary enolate to 2-arylidene-1,3-dicarbonyl compounds.[4]

Materials:

-

(2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (from Protocol 1)

-

2-Arylidene-1,3-dicarbonyl compound (Michael acceptor)

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of LDA in dry THF and cool it to -78 °C under an inert atmosphere (e.g., Argon).

-

A solution of (2R,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 eq) in dry THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete enolate formation.[4]

-

A solution of the 2-arylidene-1,3-dicarbonyl compound (1.0 eq) in dry THF is then added dropwise to the enolate solution at -78 °C.[4]

-

The reaction mixture is stirred at -78 °C for the time required for the reaction to complete (monitored by TLC).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.[4]

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

-

The crude product is purified by column chromatography on silica gel to yield the desired Michael adduct.[4]

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the hydrolysis of the dioxolanone to release the chiral mandelic acid (which can be recovered) and the functionalized product.[4]

Materials:

-

Michael adduct (from Protocol 2)

-

5% solution of potassium hydroxide (B78521) in ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The Michael adduct (1.0 eq) is dissolved in a 5% solution of potassium hydroxide in ethanol.[4]

-

The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by TLC.[4]

-

The solution is then poured into ice and acidified to a pH of approximately 2 with 1 M hydrochloric acid.[4]

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine until neutral, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[4] The aqueous layer can be further extracted to recover the (R)-mandelic acid.

Caption: General scheme of a Michael Addition reaction.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-Benzyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl mandelate (B1228975) is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereoselective production is of high importance, and enzymatic catalysis using ketoreductases (KREDs) offers a green, efficient, and highly selective alternative to traditional chemical methods.[1] This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-benzyl mandelate from benzyl (B1604629) 2-oxoacetate (also known as benzyl benzoylformate) using ketoreductases.

Ketoreductases are NAD(P)H-dependent oxidoreductases that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. The use of these biocatalysts allows for the synthesis of (R)-benzyl mandelate in high purity and yield under mild reaction conditions, avoiding the use of hazardous reagents and the formation of unwanted byproducts.

Principle of the Method

The enzymatic synthesis of (R)-benzyl mandelate involves the asymmetric reduction of the prochiral ketone, benzyl 2-oxoacetate, using a ketoreductase. The enzyme utilizes a hydride donor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to reduce the ketone functionality to a hydroxyl group, yielding the desired (R)-enantiomer of benzyl mandelate. To make the process economically viable, a cofactor regeneration system is often employed to continuously replenish the expensive NAD(P)H.

Data Presentation

Table 1: General Reaction Parameters for the Enzymatic Synthesis of (R)-Benzyl Mandelate

| Parameter | Recommended Range/Value | Notes |

| Substrate | Benzyl 2-oxoacetate | --- |

| Substrate Concentration | 5 - 50 mM | Higher concentrations may lead to substrate inhibition. |

| Enzyme | Ketoreductase (KRED) | A screening of various KREDs is recommended. |

| Enzyme Loading | 1 - 10 mg/mL (or 1-5% w/v) | Optimal loading depends on the specific activity of the enzyme preparation. |

| Co-factor | NADPH or NADH | The choice depends on the specificity of the ketoreductase. |

| Co-factor Concentration | 0.5 - 2 mM | --- |

| Co-factor Regeneration System | Glucose/Glucose Dehydrogenase (GDH) or Isopropanol (B130326)/Alcohol Dehydrogenase (ADH) | Essential for preparative-scale synthesis. |

| Buffer | Potassium Phosphate or Tris-HCl | --- |

| Buffer Concentration | 50 - 100 mM | --- |

| pH | 6.0 - 8.0 | The optimal pH should be determined for the selected KRED. |

| Temperature | 25 - 40 °C | The optimal temperature should be determined for the selected KRED. |

| Reaction Time | 12 - 48 hours | Monitor reaction progress by HPLC or TLC. |

| Expected Enantiomeric Excess (e.e.) | >99% for (R)-enantiomer | With a suitable KRED. |

| Expected Conversion | >95% | With optimized reaction conditions. |

Table 2: Comparative Performance of Selected Ketoreductases in the Synthesis of (R)-Benzyl Mandelate (Illustrative Data)

| Ketoreductase (Source/Commercial Name) | Co-factor | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |

| KRED-P2-D12 | NADPH | 25 | >90 | R |

| KRED-130 (Codexis) | NADPH | >99 | >99 | S (Illustrative for opposite stereopreference) |

| KRED 110 (Codexis) | NADPH | 23 | 71.6 | R |

| Note: This table presents illustrative data based on literature for similar ketone reductions. Actual performance may vary, and a screening is highly recommended. |

Experimental Protocols

Protocol 1: Screening of Ketoreductases for the Synthesis of (R)-Benzyl Mandelate

Objective: To identify a suitable ketoreductase for the asymmetric reduction of benzyl 2-oxoacetate to (R)-benzyl mandelate with high conversion and enantioselectivity.

Materials:

-

Benzyl 2-oxoacetate

-

Ketoreductase screening kit (e.g., Codexis KRED Screening Kit)[2]

-

NADPH and NADH

-

Glucose and Glucose Dehydrogenase (GDH)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

96-well microtiter plates or microcentrifuge tubes

-

Incubator shaker

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare Stock Solutions:

-

Substrate stock: 100 mM benzyl 2-oxoacetate in DMSO.

-

Co-factor stock: 10 mM NADPH and 10 mM NADH in 100 mM potassium phosphate buffer (pH 7.0).

-

Glucose stock: 1 M glucose in 100 mM potassium phosphate buffer (pH 7.0).

-

-

Set up the Reactions:

-

In each well of a 96-well plate or in individual microcentrifuge tubes, add:

-

860 µL of 100 mM potassium phosphate buffer (pH 7.0)

-

100 µL of glucose stock solution (final concentration 100 mM)

-

20 µL of co-factor stock solution (final concentration 0.2 mM)

-

1-2 mg of GDH

-

1-5 mg of a specific ketoreductase from the screening kit

-

-

-

Initiate the Reaction:

-

Add 20 µL of the 100 mM benzyl 2-oxoacetate stock solution to each reaction well (final concentration 2 mM).

-

-

Incubation:

-

Seal the plate or tubes and incubate at 30°C with shaking (200-250 rpm) for 24 hours.

-

-

Work-up and Extraction:

-